Yttrium-90

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Yttrium-90 is a radioactive isotope of yttrium, an element named after the Swedish village of Ytterby. It has a half-life of approximately 64.1 hours and decays to stable zirconium-90 through beta particle emission. This compound is widely used in medical applications, particularly in radiation therapy for treating various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium-90 is primarily produced through the nuclear decay of strontium-90, a fission product of uranium used in nuclear reactors. As strontium-90 decays, chemical high-purity separation techniques are employed to isolate this compound . Another method involves neutron activation of natural yttrium targets in a nuclear research reactor .

Industrial Production Methods: In industrial settings, this compound is often produced using ion-exchange resin columns, which allow for the efficient separation of this compound from strontium-90. This method ensures high purity and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Yttrium-90 undergoes various chemical reactions, including:

Oxidation: this compound can form yttrium oxide (Y2O3) when exposed to oxygen.

Reduction: this compound can be reduced to its metallic form using reducing agents like hydrogen.

Substitution: this compound can participate in substitution reactions to form various yttrium compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas at high temperatures.

Substitution: Various halides and other reagents under controlled conditions.

Major Products:

Yttrium Oxide (Y2O3): Formed through oxidation.

Metallic Yttrium: Obtained through reduction.

Yttrium Halides: Produced via substitution reactions.

Scientific Research Applications

Yttrium-90 has a wide range of applications in scientific research, including:

Medicine: Used in radiation therapy for treating cancers such as hepatocellular carcinoma, leukemia, and lymphoma.

Chemistry: Utilized in radiolabeling for tracing chemical reactions and studying molecular interactions.

Biology: Employed in biological research to study cellular processes and interactions.

Mechanism of Action

Yttrium-90 exerts its effects primarily through the emission of beta particles, which cause damage to nearby cells and tissues. This property is harnessed in medical applications to target and destroy cancer cells. The beta particles emitted by this compound have sufficient energy to penetrate tissues and induce cellular damage, leading to the destruction of cancerous cells .

Comparison with Similar Compounds

Yttrium-90 is unique among yttrium isotopes due to its radioactive properties and its specific applications in medicine and industry. Similar compounds include:

Yttrium-89: A stable isotope used in nuclear magnetic resonance investigations.

Yttrium-86: Used as a tracer for positron emission tomography imaging.

Yttrium-88: Another radioactive isotope with different decay properties.

This compound stands out due to its optimal half-life and beta emission characteristics, making it particularly suitable for therapeutic applications .

Properties

CAS No. |

10098-91-6 |

|---|---|

Molecular Formula |

Y |

Molecular Weight |

89.907142 g/mol |

IUPAC Name |

yttrium-90 |

InChI |

InChI=1S/Y/i1+1 |

InChI Key |

VWQVUPCCIRVNHF-OUBTZVSYSA-N |

SMILES |

[Y] |

Isomeric SMILES |

[90Y] |

Canonical SMILES |

[Y] |

Key on ui other cas no. |

10098-91-6 |

physical_description |

The metal is a gray lustrous powder with a melting point of 1522 degrees C. [Merck Index] |

Synonyms |

90Y radioisotope Y-90 radioisotope Yttrium-90 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

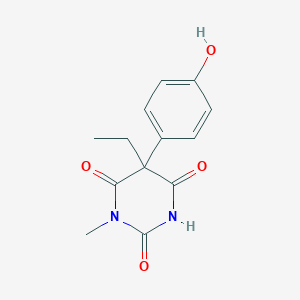

![1-[2-(4-Ethyl-2,3-dioxopiperazin-1-yl)ethyl]-3-methylurea](/img/structure/B1216983.png)

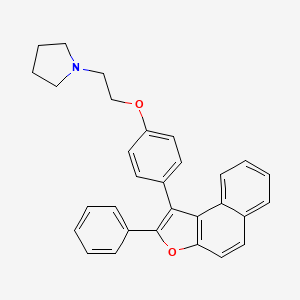

![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)

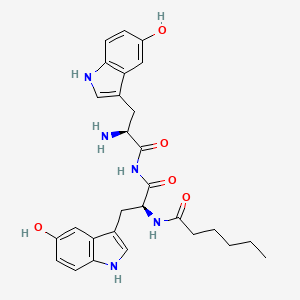

![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)

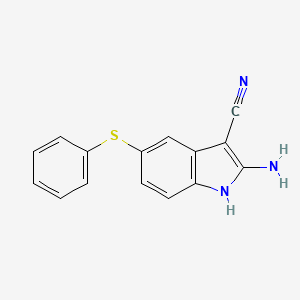

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)

![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)